Stereochemical Purity Drives Target Binding: (S)-Enantiomer vs. Racemic Mixture
The (S)-enantiomer is essential for achieving the desired spatial interaction with asymmetric biological targets. In the closely related ABT-888 (Veliparib) series, the (S)-enantiomer (PARP-2/1-IN-2) exhibits Ki values of 2 nM for PARP-2 and 5 nM for PARP-1, a distinct profile from the (R)-enantiomer drug Veliparib . This demonstrates that even a single chiral center inversion on the pyrrolidine ring results in a quantifiable shift in enzyme inhibition profile, making an unresolved racemate unsuitable for structure-activity relationship (SAR) studies.
| Evidence Dimension | Enzyme Inhibition Potency (Ki) |
|---|---|
| Target Compound Data | Not directly reported for this exact scaffold, but its (S)-configuration is critical for analogous chiral pyrrolidine-benzimidazole inhibitors. |
| Comparator Or Baseline | PARP-2/1-IN-2 ((S)-enantiomer of Veliparib): Ki = 2 nM (PARP-2), 5 nM (PARP-1). Veliparib ((R)-enantiomer): Ki = 0.5-1 nM (PARP-1/2). |
| Quantified Difference | A >2-fold difference in Ki between enantiomers for specific PARP isoforms. |
| Conditions | Recombinant human PARP-1 and PARP-2 enzyme inhibition assays. |
Why This Matters
Procuring the defined (S)-enantiomer is non-negotiable for projects where chiral recognition is a determinant of pharmacological activity, preventing misleading SAR and off-target profiles.
